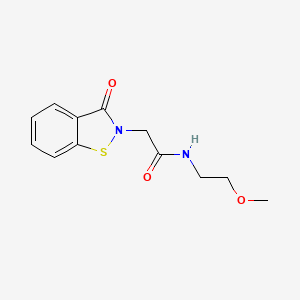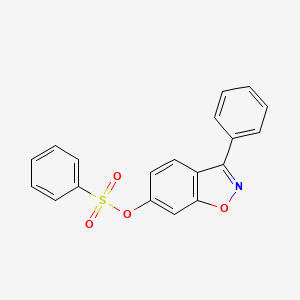
3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound with the molecular formula C19H13NO4S. It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of applications in medicinal chemistry, materials science, and industrial chemistry . The compound features a benzoxazole ring fused with a phenyl group and a benzenesulfonate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate typically involves the reaction of 2-aminophenol with substituted benzaldehydes under specific conditions. One common method includes the use of catalysts such as FeCl3 in toluene at elevated temperatures (e.g., 110°C) for extended periods (e.g., 24 hours) to achieve high yields . Other methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the phenyl and benzenesulfonate groups.
Benzimidazole: An analog with the oxygen atom replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen atom replaced by a sulfur atom.
Uniqueness: 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonate group enhances its solubility and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13NO4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) benzenesulfonate |
InChI |
InChI=1S/C19H13NO4S/c21-25(22,16-9-5-2-6-10-16)24-15-11-12-17-18(13-15)23-20-19(17)14-7-3-1-4-8-14/h1-13H |
InChI Key |
RKPLCLUAPIKECO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11014302.png)
![N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B11014308.png)
![N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11014318.png)
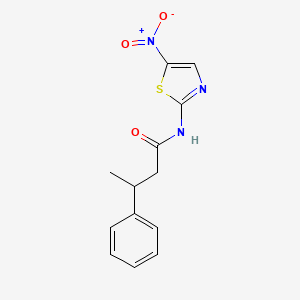
![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11014330.png)
![4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
![(2E)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11014345.png)
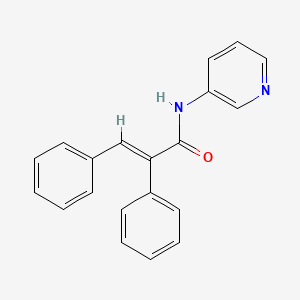
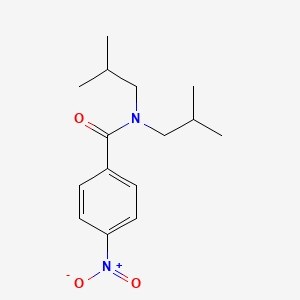
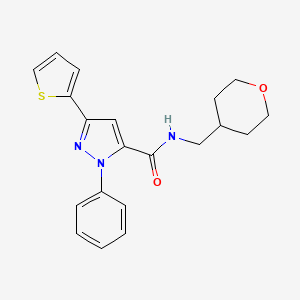
![methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate](/img/structure/B11014368.png)

![2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014372.png)
